Imipramine-d3

説明

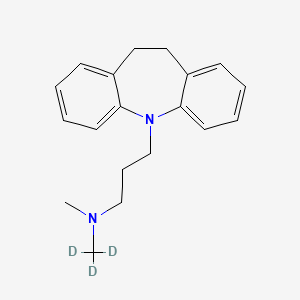

Structure

3D Structure

特性

IUPAC Name |

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methyl-N-(trideuteriomethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h3-6,8-11H,7,12-15H2,1-2H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCGWQEUPMDMJNV-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65100-48-3 | |

| Record name | Imipramine-D3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065100483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IMIPRAMINE-D3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGL972JTP6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide on the Synthesis and Isotopic Purity of Imipramine-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of the synthesis and isotopic purity analysis of Imipramine-d3, a deuterated analog of the tricyclic antidepressant Imipramine. It is designed to be a valuable resource for professionals in medicinal chemistry and drug development, offering detailed protocols and the scientific rationale behind the experimental choices.

Introduction: The Significance of Deuterated Imipramine

Imipramine is a well-established tricyclic antidepressant that primarily functions by inhibiting the reuptake of norepinephrine and serotonin.[1] Its metabolism, however, can lead to variable patient responses and side effects. The strategic substitution of hydrogen with deuterium, a stable isotope, can significantly alter a drug's pharmacokinetic profile. This "deuterium effect" stems from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can slow metabolic processes involving C-H bond cleavage.[2]

Specifically, deuterating Imipramine at the N-methyl group to create Imipramine-d3 targets a key site of metabolic N-demethylation.[2] This modification has been shown to result in a slower rate of systemic clearance, a longer half-life, and enhanced bioavailability in preclinical studies.[2] Such improvements can lead to a more predictable therapeutic window and potentially a better side-effect profile.

Synthetic Pathway: Reductive Amination for Precise Deuteration

A robust and widely applicable method for the synthesis of Imipramine-d3 is the reductive amination of its precursor, desipramine. This approach offers high efficiency and excellent control over the incorporation of deuterium at the desired position.

Retrosynthetic Strategy

The synthesis logically starts from the commercially available desipramine and a deuterated methyl source. Reductive amination provides a direct and efficient means to introduce the trideuteromethyl group.

Figure 1. Retrosynthetic analysis for Imipramine-d3.

Detailed Experimental Protocol

This protocol outlines the synthesis of Imipramine-d3 from desipramine hydrochloride.

Materials:

-

Desipramine hydrochloride

-

Paraformaldehyde-d2

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Free-Basing of Desipramine: Suspend desipramine hydrochloride in DCM and add saturated aqueous sodium bicarbonate solution. Stir until the solid fully dissolves. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the desipramine free base.

-

Reductive Amination: Dissolve the desipramine free base in DCM. To this solution, add paraformaldehyde-d2 followed by the portion-wise addition of sodium triacetoxyborohydride. STAB is a mild and effective reducing agent for this transformation.[3][4] The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM. The combined organic layers are then washed with brine, dried, and concentrated. The crude product is purified by silica gel column chromatography to yield pure Imipramine-d3.

Figure 2. Synthetic workflow for Imipramine-d3.

Isotopic Purity Assessment: A Critical Quality Attribute

Ensuring high isotopic purity is paramount for the clinical and research applications of Imipramine-d3. The primary analytical techniques for this determination are mass spectrometry and nuclear magnetic resonance spectroscopy.[5]

Mass Spectrometry for Isotopic Enrichment

High-resolution mass spectrometry (HRMS) is the gold standard for quantifying the isotopic enrichment of deuterated compounds.[6][7] The method involves analyzing the molecular ion cluster and determining the relative abundance of each isotopic species (d0, d1, d2, d3, etc.).[8][9]

Analytical Procedure:

-

A solution of the synthesized Imipramine-d3 is analyzed by LC-MS.

-

The mass spectrum of the molecular ion [M+H]⁺ is acquired.

-

The relative intensities of the isotopic peaks are integrated to calculate the isotopic distribution.[7]

Table 1: Example Isotopic Distribution Data for Imipramine-d3

| Isotopic Species | Theoretical Mass [M+H]⁺ | Observed Relative Abundance (%) |

| d0 (Imipramine) | 281.19 | < 0.5 |

| d1 | 282.20 | < 1.0 |

| d2 | 283.20 | < 2.0 |

| d3 (Imipramine-d3) | 284.21 | > 96.5 |

Note: The observed relative abundance will vary depending on the success of the synthesis and purification.

NMR Spectroscopy for Positional Confirmation

While mass spectrometry provides the degree of deuteration, NMR spectroscopy is crucial for confirming the location of the deuterium atoms.

-

¹H NMR: In the proton NMR spectrum of Imipramine-d3, the signal corresponding to the N-methyl protons should be significantly diminished or absent, confirming successful deuteration at this position.[10]

-

²H NMR: Deuterium NMR directly observes the deuterium nucleus, providing unambiguous evidence of its presence at the N-methyl position.[10][11]

Figure 3. Analytical workflow for determining isotopic purity.

Conclusion

The synthesis of Imipramine-d3 with high isotopic purity is a critical endeavor in the pursuit of improved antidepressant therapies. The reductive amination of desipramine stands out as an efficient and reliable synthetic strategy. The rigorous analytical characterization using a combination of mass spectrometry and NMR spectroscopy is essential to guarantee the quality and consistency of the final deuterated compound. This guide provides a solid foundation for researchers and scientists engaged in the synthesis and analysis of deuterated pharmaceuticals.

References

-

Álvarez-Sánchez, B., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 49(11), 1167-1176. Available from: [Link]

-

Wikipedia. (2023). Deuterium NMR. Available from: [Link]

-

Li, G., et al. (2024). Photocatalyzed Reductive Amination for Multiple Deuteration of Amines. ACS Catalysis, 14(1), 356-364. Available from: [Link]

-

Li, G., et al. (2024). Photocatalyzed Reductive Amination for Multiple Deuteration of Amines. ACS Catalysis, 14, 356-364. Available from: [Link]

-

Grankvist, K., et al. (2014). Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins. Journal of Applied Physiology, 116(1), 101-107. Available from: [Link]

-

Álvarez-Sánchez, B., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 49(11), 1167-1176. Available from: [Link]

-

Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Available from: [Link]

-

Wang, C., et al. (2021). Synthesis of α-Deuterated Primary Amines via Reductive Deuteration of Oximes Using D2O as a Deuterium Source. The Journal of Organic Chemistry, 86(3), 2907-2916. Available from: [Link]

-

Zhang, H., et al. (2023). Tandem reductive amination and deuteration over a phosphorus-modified iron center. Nature Communications, 14(1), 5835. Available from: [Link]

-

Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Available from: [Link]

-

Wang, C., et al. (2021). Synthesis of α-Deuterated Primary Amines via Reductive Deuteration of Oximes Using D2O as a Deuterium Source. The Journal of Organic Chemistry, 86(3), 2907-2916. Available from: [Link]

-

Caltech GPS. (2014). Isotope Ratio Mass Spectrometry. Available from: [Link]

-

Surratt, C. K., et al. (2011). Synthesis of 3,7-disubstituted imipramines by palladium-catalysed amination/cyclisation and evaluation of their inhibition of monoamine transporters. Chemistry--A European Journal, 17(42), 11887-11895. Available from: [Link]

-

Sasaki, Y., & Baba, S. (1988). Simultaneous determination of imipramine, desipramine and their deuterium-labelled analogues in biological fluids by capillary gas chromatography-mass spectrometry. Journal of Chromatography, Biomedical Applications, 426(1), 93-101. Available from: [Link]

-

Wikipedia. (2023). Imipramine. Available from: [Link]

-

Taylor, I. W., et al. (1983). Effect of deuteration of imipramine on its pharmacokinetic properties in the rat. Biochemical Pharmacology, 32(4), 641-647. Available from: [Link]

-

Veeprho. (n.d.). Imipramine-D3 (HCl Salt). Available from: [Link]

-

Kumar, A., et al. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 10(42), 5123-5130. Available from: [Link]

-

Bindra, S., et al. (2023). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Future Medicinal Chemistry, 15(15), 1335-1360. Available from: [Link]

Sources

- 1. Imipramine - Wikipedia [en.wikipedia.org]

- 2. Effect of deuteration of imipramine on its pharmacokinetic properties in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. almacgroup.com [almacgroup.com]

- 8. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Introduction: The Role of Deuteration in Precision Analysis

An In-Depth Technical Guide to the Physical and Chemical Properties of Imipramine-d3

Imipramine-d3 is the deuterium-labeled analogue of Imipramine, a well-established tricyclic antidepressant.[1] While structurally and pharmacologically similar to its parent compound, Imipramine-d3 serves a distinct and critical purpose in the scientific community. The strategic replacement of three hydrogen atoms with their heavier, stable isotope, deuterium, on one of the N-methyl groups, imparts a specific mass shift without significantly altering its chemical behavior. This property makes Imipramine-d3 an invaluable tool, primarily utilized as an internal standard for the highly accurate quantification of Imipramine in complex biological matrices.[1][2]

This guide provides an in-depth exploration of the physical, chemical, and analytical properties of Imipramine-d3. It is designed for researchers, analytical chemists, and drug development professionals who require a comprehensive understanding of this compound for applications in pharmacokinetics, therapeutic drug monitoring, and metabolic studies.

Chemical Identity and Structural Elucidation

The foundational characteristics of Imipramine-d3 are its molecular structure and associated identifiers. The deuteration is specifically on one of the terminal N-methyl groups of the propylamino side chain.

Caption: Chemical Structure of Imipramine-d3.

Table 1: Chemical Identifiers for Imipramine-d3

| Identifier | Value | Source(s) |

| IUPAC Name | 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methyl-N-(methyl-d3)propan-1-amine | [2] |

| CAS Number | 65100-48-3 (Free Base) | [3] |

| 112898-42-7 (Hydrochloride Salt) | [4][5] | |

| Molecular Formula | C₁₉H₂₁D₃N₂ (Free Base) | [2][3] |

| C₁₉H₂₂D₃ClN₂ (HCl Salt) | [4] | |

| Molecular Weight | 283.43 g/mol (Free Base) | [2][3][6][7] |

| 319.89 g/mol (HCl Salt) | [4] | |

| Synonyms | Imipramine D3, Imipramine-(N-methyl-d3) | [2][7] |

Physical and Chemical Properties

The physical properties of Imipramine-d3 are nearly identical to those of its non-deuterated counterpart. The hydrochloride salt is typically used in laboratory settings due to its increased stability and solubility in aqueous media.

Table 2: Physicochemical Properties of Imipramine-d3 (Hydrochloride Salt)

| Property | Value | Comments and Source(s) |

| Physical Form | Crystalline Solid | Based on data for Imipramine HCl.[8] |

| Appearance | White to off-white | Based on data for Imipramine HCl.[9] |

| Melting Point | ~170-175 °C | Data for Imipramine HCl; deuteration has a negligible effect.[9][10][11][12][13] |

| Boiling Point | 160 °C @ 0.1 mm Hg | Data for parent compound free base.[9][10] |

| Solubility | Water: Freely soluble (as HCl salt) | [9][11] |

| Ethanol, DMSO: ~25 mg/mL | [8] | |

| PBS (pH 7.2): ~0.5 mg/mL | [8] | |

| Acetone: Sparingly soluble | [9][11] | |

| Stability | Stable at pH 4-5. Turns yellowish/reddish on exposure to light. | Data for Imipramine HCl.[9] |

| Storage | Recommended: 2-8°C or -20°C for long-term storage, protected from light. | [3][8][14] |

-

Expertise & Experience Insight: The choice of the hydrochloride salt is a deliberate and common practice in pharmaceutical sciences. The salt form enhances the compound's stability and aqueous solubility, making it far easier to prepare stock solutions and calibration standards for analytical assays compared to the free base form.

Spectroscopic and Analytical Characterization

The analytical signature of Imipramine-d3 is defined by the mass shift from its deuteration, which is readily detectable by mass spectrometry and subtly reflected in NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for which Imipramine-d3 is designed. When used as an internal standard, its +3 Da mass difference allows it to be distinguished from the non-labeled analyte, while its nearly identical chromatographic retention time and ionization efficiency ensure reliable correction for experimental variability.

-

Expected Ionization: In electrospray ionization (ESI) positive mode, Imipramine-d3 will readily form a protonated molecular ion [M+H]⁺.

-

Expected m/z:

-

Analyte (Imipramine): C₁₉H₂₄N₂ (MW: 280.41) → [M+H]⁺ ≈ 281.2

-

Internal Standard (Imipramine-d3): C₁₉H₂₁D₃N₂ (MW: 283.43) → [M+H]⁺ ≈ 284.2

-

This clear 3-unit mass difference is ideal for detection using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode, a highly sensitive and selective quantification technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for structural confirmation. While the ¹³C NMR spectrum of Imipramine-d3 is virtually identical to that of Imipramine, the ¹H NMR spectrum provides definitive proof of deuteration.

-

¹H NMR: The key differentiating feature is the signal corresponding to the N-methyl protons. In Imipramine, this appears as a singlet integrating to 6 protons. In Imipramine-d3, this signal would be a singlet integrating to only 3 protons, as the signal from the deuterated methyl group (CD₃) is absent in the ¹H spectrum.

-

¹³C NMR: The carbon of the deuterated methyl group will show a multiplet with a significantly lower intensity due to C-D coupling and the absence of the Nuclear Overhauser Effect (NOE) from attached protons.

Chromatography (HPLC & GC)

High-Performance Liquid Chromatography (HPLC) is the standard separation technique used with Imipramine-d3, typically coupled to a mass spectrometer (LC-MS).[15][16]

-

Typical Column: Reversed-phase columns, such as a C18, are effective for separation.[15][16]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is common.[16]

-

Causality: The key principle is co-elution. Because deuterium substitution has a minimal effect on polarity, Imipramine-d3 and Imipramine have virtually identical retention times under typical reversed-phase HPLC conditions. This co-elution is critical for its function as an internal standard, as it ensures both compounds experience the same matrix effects at the same time, leading to accurate correction.

Experimental Protocol: Quantification in Human Plasma via LC-MS/MS

This section details a representative workflow for the use of Imipramine-d3 as an internal standard.

Objective: To accurately quantify the concentration of Imipramine in human plasma samples.

Caption: Workflow for Plasma Sample Analysis using an Internal Standard.

Methodology

-

Preparation of Standards:

-

Prepare a stock solution of Imipramine-d3 (Internal Standard, IS) in methanol at 1 µg/mL.

-

Prepare calibration standards by spiking known concentrations of Imipramine (e.g., 1-500 ng/mL) and a fixed concentration of Imipramine-d3 (e.g., 50 ng/mL) into blank human plasma.

-

-

Sample Preparation (Protein Precipitation):

-

Trustworthiness: This protocol incorporates a self-validating system. By adding the IS at the very beginning, any analyte loss during the subsequent extraction and handling steps will be mirrored by a proportional loss of the IS, ensuring the final analyte/IS ratio remains constant and the calculated concentration is accurate.

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the Imipramine-d3 IS working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins. The acetonitrile disrupts the hydration shell around proteins, causing them to denature and aggregate.

-

Vortex vigorously for 1 minute to ensure complete mixing and precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

System: A UHPLC system coupled to a triple quadrupole mass spectrometer.

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS Detection: Electrospray Ionization (ESI) in positive mode. Use Multiple Reaction Monitoring (MRM) for the following transitions (values are illustrative and must be optimized):

-

Imipramine: Q1: 281.2 → Q3: 86.1

-

Imipramine-d3: Q1: 284.2 → Q3: 89.1

-

-

Expertise Insight: The choice of MRM transitions is critical. The precursor ion (Q1) is the protonated molecule. The product ion (Q3) is a stable, characteristic fragment. For Imipramine, the 86.1 m/z fragment corresponds to the dimethylaminopropyl side chain. For Imipramine-d3, this same fragmentation results in an 89.1 m/z fragment due to the three deuterium atoms, providing exceptional specificity.

-

-

Data Analysis:

-

Integrate the peak areas for both the Imipramine and Imipramine-d3 MRM transitions.

-

Calculate the Peak Area Ratio (PAR) = Area(Imipramine) / Area(Imipramine-d3).

-

Construct a calibration curve by plotting the PAR against the known concentration of the calibration standards.

-

Determine the concentration of unknown samples by interpolating their PAR values from the linear regression of the calibration curve.

-

Conclusion

Imipramine-d3 is more than just a labeled version of an antidepressant; it is a precision tool that underpins the reliability of modern bioanalytical science. Its physical and chemical properties, being nearly identical to the parent drug, allow it to serve as the ideal internal standard. The discrete mass shift provided by deuterium labeling enables highly selective and sensitive quantification by mass spectrometry, effectively correcting for variations in sample preparation and matrix-induced signal suppression or enhancement. A thorough understanding of its properties and the rationale behind its application is essential for any scientist engaged in drug metabolism, pharmacokinetics, or clinical diagnostics involving Imipramine.

References

-

Veeprho. (n.d.). Imipramine-D3 (HCl Salt). Retrieved from [Link]

-

Hexonsynth. (n.d.). Instock: Imipramine-d3 Hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3696, Imipramine. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). IMIPRAMINE-D3. Retrieved from [Link]

-

Chemsigma. (n.d.). IMIPRAMINE-D3 HYDROCHLORIDE 98 ATOM % D [112898-42-7]. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Imipramine-d3 | CAS No : 65100-48-3. Retrieved from [Link]

-

Wikipedia. (n.d.). Imipramine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45358997, 3-(5,6-dihydrobenzo[b][2]benzazepin-11-yl)-N-methyl-N-(trideuteriomethyl)propan-1-amine. Retrieved from [Link]

-

Mandri, M., et al. (2016). A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies. Avicenna Journal of Phytomedicine. Retrieved from [Link]

-

Kim, H. Y., et al. (2016). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry. Journal of Chromatographic Science. Retrieved from [Link]

-

Naghdi, E., et al. (2017). Spectrophotometry assay of imipramine and desipramine using ammonium metavanadate and its application to pharmaceutical preparations. ResearchGate. Retrieved from [Link]

-

Chemicalland21. (n.d.). Imipramine. Retrieved from [Link]

-

Hiwse, R., et al. (2022). Formulation and Evaluation of Fast Dissolving Film of Imipramine Hcl. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Imipramine (CAS 50-49-7). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001848). Retrieved from [Link]

-

Journal of the Ceramic Society of Japan. (2020). Chemical modification of imipramine and desipramine. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). Imipramine - SpectraBase. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. veeprho.com [veeprho.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. hexonsynth.com [hexonsynth.com]

- 5. IMIPRAMINE-D3 HYDROCHLORIDE 98 ATOM % D [112898-42-7] | Chemsigma [chemsigma.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. 3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methyl-N-(trideuteriomethyl)propan-1-amine | C19H24N2 | CID 45358997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Imipramine | C19H24N2 | CID 3696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. IMIPRAMINE CAS#: 50-49-7 [m.chemicalbook.com]

- 11. Imipramine [drugfuture.com]

- 12. 113-52-0・Imipramine Hydrochloride・097-06491・093-06493[Detail Information] | [Life Science]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 13. ijpsm.com [ijpsm.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Imipramine-d3 as an Internal Standard in Bioanalysis

Foreword: The Pursuit of Precision in Quantitative Bioanalysis

In the landscape of drug development and clinical research, the accurate quantification of therapeutic agents in biological matrices is not merely a procedural step but the bedrock of pharmacokinetic and pharmacodynamic understanding. The journey from sample collection to data interpretation is fraught with potential for variability—from inconsistent sample preparation to fluctuations in instrument response. It is within this context that the role of an internal standard becomes paramount. This guide provides a deep dive into the use of imipramine-d3, a deuterated stable isotope-labeled internal standard (SIL-IS), for the precise quantification of the tricyclic antidepressant imipramine. We will move beyond a simple recitation of protocols to explore the fundamental principles that make imipramine-d3 the "gold standard" for this application, grounded in the principles of isotope dilution mass spectrometry and guided by regulatory expectations.

The Foundational Principle: Isotope Dilution Mass Spectrometry

At its core, the use of imipramine-d3 is an application of Isotope Dilution Mass Spectrometry (IDMS), a powerful analytical technique for achieving high-accuracy quantitative measurements.[1][2] The principle is elegantly simple: a known quantity of an isotopically enriched version of the analyte (the internal standard, imipramine-d3) is added to the sample at the earliest possible stage.[2] This "spiked" sample is then processed and analyzed. Because the SIL-IS is chemically identical to the analyte (imipramine), it experiences the same physical and chemical challenges throughout the entire analytical workflow.[3] Any loss of analyte during sample extraction, or any variation in ionization efficiency within the mass spectrometer, will be mirrored by a proportional loss or variation in the SIL-IS.[3][4][5]

The mass spectrometer, however, can easily differentiate between the analyte and the SIL-IS due to their mass difference.[6] By measuring the ratio of the analyte's signal to the internal standard's signal, we can accurately calculate the initial concentration of the analyte, as the ratio remains constant regardless of sample loss or signal suppression. This method of internal standardization effectively nullifies a wide array of potential errors, leading to robust and reliable data.[4][5]

Physicochemical Synergy: Imipramine and Imipramine-d3

The success of a SIL-IS hinges on its ability to mimic the behavior of the analyte precisely. This is achieved through near-identical physicochemical properties. Imipramine-d3 is structurally identical to imipramine, with the exception of three hydrogen atoms on one of the N-methyl groups being replaced by deuterium atoms.[7][8]

| Property | Imipramine | Imipramine-d3 | Rationale for Similarity |

| Molecular Formula | C₁₉H₂₄N₂ | C₁₉H₂₁D₃N₂ | Identical elemental composition, differing only in isotopic content.[8][9] |

| Molecular Weight | ~280.41 g/mol | ~283.43 g/mol | The three deuterium atoms add approximately 3 amu to the mass.[8][9] |

| pKa (basic) | ~9.5 - 9.7 | Essentially Identical | The electronic environment of the basic nitrogen is unaffected by deuteration on a distal methyl group.[10] |

| LogP | ~4.8 | Essentially Identical | Lipophilicity is governed by the overall molecular structure, which remains unchanged.[3] |

This profound similarity ensures that during sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), the partitioning, solubility, and recovery of imipramine-d3 will be virtually indistinguishable from that of imipramine. Likewise, during chromatographic separation, they will exhibit nearly identical retention times, a critical factor for ensuring they experience the same matrix effects during ionization.[6]

A Note on Isotopic Effects

While chemically identical for practical purposes, subtle differences can arise from the substitution of hydrogen with deuterium. The carbon-deuterium (C-D) bond is slightly stronger than the carbon-hydrogen (C-H) bond. This can sometimes lead to a "chromatographic isotope effect," where the deuterated compound elutes slightly earlier than the non-deuterated analyte in reversed-phase chromatography.[6] While often negligible, it is a parameter that must be assessed during method development to ensure co-elution is sufficient to compensate for matrix effects.[6] The placement of deuterium on a stable position, such as a methyl group, minimizes the risk of back-exchange with hydrogen from the solvent, ensuring the isotopic purity of the standard throughout the analysis.[3]

The Mechanism in Practice: A Validated Bioanalytical Workflow

The following section details a representative experimental protocol for the quantification of imipramine in human plasma using imipramine-d3 as an internal standard, based on established methodologies. This protocol is designed as a self-validating system, adhering to the principles outlined in regulatory guidance from bodies such as the FDA and EMA.[4][11][12][13]

Workflow Overview

Caption: High-level workflow for imipramine quantification.

Detailed Experimental Protocol

1. Preparation of Stock and Working Solutions:

-

Imipramine Stock Solution (1 mg/mL): Accurately weigh and dissolve imipramine hydrochloride in methanol.

-

Imipramine-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve imipramine-d3 hydrochloride in methanol.

-

Working Solutions: Prepare serial dilutions of the imipramine stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of imipramine-d3 (e.g., 100 ng/mL) in acetonitrile for spiking.

2. Sample Preparation (Protein Precipitation):

-

Pipette 50 µL of plasma (calibrator, QC, or study sample) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the imipramine-d3 working solution in acetonitrile to each tube. This step simultaneously adds the internal standard and acts as the protein precipitating agent.

-

Vortex mix for 3 minutes at high speed to ensure complete protein precipitation and mixing.

-

Centrifuge at 13,000 g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in 200 µL of mobile phase (e.g., 80:20 water with 0.1% formic acid:acetonitrile with 0.1% formic acid).

-

Vortex briefly and centrifuge to settle any particulates before injection.

3. LC-MS/MS System and Conditions:

| Parameter | Recommended Setting |

| LC System | UPLC/HPLC System (e.g., Waters ACQUITY, Sciex ExionLC) |

| Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm) |

| Column Temp. | 45°C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Vol. | 5 µL |

| Gradient | Start at 20% B, ramp to 90% B over 5 min, hold, and re-equilibrate. |

| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP, Waters Xevo) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Source Temp. | 120°C |

| Desolvation Temp. | 350°C |

4. Mass Spectrometry Detection (Multiple Reaction Monitoring - MRM):

The high selectivity of tandem mass spectrometry is achieved by monitoring specific precursor-to-product ion transitions.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) |

| Imipramine | 281.1 | 86.1 | 0.1 | 13 |

| Imipramine-d3 | 284.2 | 89.0 | 0.1 | 13 |

These values are typical and should be optimized for the specific instrument used.

Logical Relationship Diagram

Caption: The core principle of SIL-IS correction.

Trustworthiness and Validation: A Self-Validating System

The protocol described is inherently self-validating on a per-run basis through the use of calibration standards and quality control samples. A full method validation, as prescribed by FDA and EMA guidelines, must be performed before analyzing study samples.[11][12][13] This includes establishing:

-

Selectivity: Ensuring no interference from endogenous matrix components at the retention times of the analyte and IS.

-

Accuracy and Precision: Intra- and inter-day runs must demonstrate that measured concentrations are within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).

-

Calibration Curve: The relationship between concentration and response ratio must be linear and reproducible over the intended analytical range.

-

Matrix Effect: Assessing whether ion suppression or enhancement varies between different sources of the biological matrix. The consistent response of imipramine-d3 across different lots of plasma is key to demonstrating control over this phenomenon.

-

Stability: Confirming the analyte and IS are stable under all relevant conditions (bench-top, freeze-thaw cycles, long-term storage).

The consistent performance of imipramine-d3 across these validation experiments provides the ultimate proof of its mechanism of action and its suitability as an internal standard, ensuring the integrity and trustworthiness of the final reported concentrations.

Conclusion

The mechanism of action of imipramine-d3 as an internal standard is a sophisticated application of fundamental chemical and physical principles. Its near-identical physicochemical properties to imipramine ensure that it faithfully tracks the analyte through every potential source of variability in a bioanalytical workflow. By leveraging the precision of isotope dilution and the selectivity of tandem mass spectrometry, imipramine-d3 allows researchers to correct for these variables, resulting in highly accurate, precise, and trustworthy data. This level of analytical rigor is not just a scientific ideal but a regulatory necessity, forming the foundation upon which critical decisions in drug development are made.

References

-

Imipramine . Wikipedia. Available from: [Link]

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations . Waters Corporation. Available from: [Link]

-

Imipramine-D3 (HCl Salt) . Veeprho. Available from: [Link]

-

LC-MS Analysis of Tricyclic Antidepressants in Human Plasma using Supported Liquid Extraction Sample Preparation . Biotage. Available from: [Link]

-

Imipramine/Desipramine Pathway, Pharmacokinetics . PharmGKB. Available from: [Link]

-

Isotope dilution . Wikipedia. Available from: [Link]

-

IMIPRAMINE-D3 . U.S. Food and Drug Administration (FDA) Global Substance Registration System (GSRS). Available from: [Link]

-

A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry . National Institutes of Health (NIH). Available from: [Link]

-

Imipramine | C19H24N2 | CID 3696 . PubChem, National Institutes of Health (NIH). Available from: [Link]

-

Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry . U.S. Food and Drug Administration (FDA). Available from: [Link]

-

Effects of the LC mobile phase in vacuum differential mobility spectrometry-mass spectrometry for the selective analysis of antidepressant drugs in human plasma . National Institutes of Health (NIH). Available from: [Link]

-

Guideline on bioanalytical method validation . European Medicines Agency (EMA). Available from: [Link]

-

CAS No : 65100-48-3 | Product Name : Imipramine-d3 . Pharmaffiliates. Available from: [Link]

-

Instock: Imipramine-d3 Hydrochloride - Buy Online . Hexonsynth. Available from: [Link]

-

IMIPRAMINE . precisionFDA. Available from: [Link]

-

A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis . National Institutes of Health (NIH). Available from: [Link]

-

Bioanalytical method validation - Scientific guideline . European Medicines Agency (EMA). Available from: [Link]

-

Showing metabocard for Imipramine (HMDB0001848) . Human Metabolome Database. Available from: [Link]

-

FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis . ECA Academy. Available from: [Link]

-

EMA Guideline on bioanalytical Method Validation adopted . ECA Academy. Available from: [Link]

-

Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings . ScienceDirect. Available from: [Link]

-

The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . SlidePlayer. Available from: [Link]

-

Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis . Bioanalysis Zone. Available from: [Link]

-

Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations . National Institutes of Health (NIH). Available from: [Link]

-

Cas 50-49-7,IMIPRAMINE . LookChem. Available from: [Link]

-

Clomipramine | C19H23ClN2 | CID 2801 . PubChem, National Institutes of Health (NIH). Available from: [Link]

Sources

- 1. Major pathway of imipramine metabolism is catalyzed by cytochromes P-450 1A2 and P-450 3A4 in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Imipramine | C19H24N2 | CID 3696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fda.gov [fda.gov]

- 5. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]

- 6. SMPDB [smpdb.ca]

- 7. veeprho.com [veeprho.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. Imipramine - Wikipedia [en.wikipedia.org]

- 10. 50-49-7 CAS MSDS (IMIPRAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]

The Researcher's Guide to Imipramine-d3: Sourcing, Synthesis, and Quality Control for High-Fidelity Bioanalysis

An In-depth Technical Guide for Drug Development Professionals and Scientists

In the landscape of pharmacokinetic and metabolic research, the precision of quantitative analysis is paramount. Stable isotope-labeled internal standards are the cornerstone of robust bioanalytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS). Among these, deuterated compounds have emerged as the gold standard. This guide provides a comprehensive technical overview of Imipramine-d3, a deuterated analog of the tricyclic antidepressant imipramine. We will delve into its synthesis, rigorous quality control protocols, commercial availability, and the critical role it plays in achieving accurate and reproducible bioanalytical data.

The Significance of Deuterated Imipramine in Bioanalysis

Imipramine is a widely prescribed tricyclic antidepressant that undergoes extensive metabolism in the body. To accurately quantify imipramine and its metabolites in biological matrices such as plasma and urine, a reliable internal standard is essential. An ideal internal standard should mimic the analyte's behavior during sample extraction, chromatography, and ionization, thereby compensating for variations in these processes.[1]

Imipramine-d3, specifically deuterated on the N-methyl group, serves as an excellent internal standard for the quantitative analysis of imipramine by LC-MS. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring that it co-elutes during chromatography and experiences similar matrix effects.[1] The mass difference of three daltons allows for clear differentiation by the mass spectrometer, enabling precise and accurate quantification.

Synthesis of Imipramine-d3: A Mechanistic Approach

The synthesis of Imipramine-d3 (3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methyl-N-(trideuteriomethyl)propan-1-amine) is typically achieved through the N-methylation of its precursor, desipramine, using a deuterated methylating agent. Desipramine is the N-demethylated metabolite of imipramine and is commercially available.

A common and effective method for this transformation is the use of trideuteriomethyl iodide (CD₃I) in the presence of a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine, in an appropriate organic solvent like acetonitrile or dimethylformamide.

Reaction Scheme:

Sources

An In-Depth Technical Guide to the Application of Deuterium-Labeled Imipramine in In Vivo Studies

For researchers, scientists, and drug development professionals, the precise understanding of a drug's journey through a biological system is paramount. This guide provides a comprehensive technical overview of the use of deuterium-labeled imipramine as a powerful tool in in vivo research, focusing on its synthesis, bioanalytical methodologies, and application in pharmacokinetic and metabolic studies. By leveraging the unique properties of stable isotope labeling, researchers can achieve a level of accuracy and detail unattainable with conventional methods.

The Rationale for Stable Isotope Labeling in Drug Development

Stable isotope labeling, the incorporation of non-radioactive heavy isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) into a molecule, has become an indispensable technique in modern pharmacology.[1][2][3] Unlike their radioactive counterparts, stable isotopes are non-toxic and safe for use in clinical trials.[2][4][5] Deuterium-labeled compounds, in particular, are widely used due to the abundance of hydrogen atoms in most drug molecules and the relative ease and cost-effectiveness of their synthesis.[6]

The primary advantage of using a deuterium-labeled compound, such as imipramine-d₆, lies in its near-identical physicochemical properties to the unlabeled parent drug.[1] This allows it to act as an ideal internal standard in bioanalytical methods, co-eluting with the analyte and experiencing the same extraction efficiencies and matrix effects in complex biological samples like plasma or urine.[6][7][8] This co-behavior is crucial for correcting for variability during sample preparation and analysis, leading to highly accurate and precise quantification.[6][7][8]

Synthesis and Characterization of Deuterium-Labeled Imipramine

The synthesis of deuterium-labeled imipramine can be achieved through various methods, including acid-catalyzed hydrogen-deuterium exchange reactions or by using deuterated starting materials in a multi-step synthesis.[9] For instance, imipramine can be deuterated in the aromatic rings or the N-methyl group.[10] The specific positions and number of deuterium atoms incorporated are critical and depend on the intended application. For use as an internal standard, a mass increase of at least 3 to 4 Da is generally recommended to avoid mass spectral overlap with the unlabeled analyte.[6]

Common synthetic approaches include:

-

Acid-Catalyzed Exchange: Heating imipramine or its precursors in the presence of a deuterated acid (e.g., DCl in D₂O) can facilitate the exchange of protons for deuterons at specific positions.[9][11]

-

Reductive Deuteration: Using deuterium-donating reducing agents like sodium borodeuteride (NaBD₄) to introduce deuterium atoms at specific sites.

-

Building Block Synthesis: Utilizing deuterated starting materials to build the imipramine molecule, ensuring precise and stable labeling.

Following synthesis, rigorous characterization is essential to confirm the identity, purity, and isotopic enrichment of the deuterated imipramine. This is typically accomplished using a combination of:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ²H-NMR): To confirm the positions of deuterium labeling and the absence of unlabeled protons at those sites.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the degree of deuterium incorporation.

In Vivo Study Design: Pharmacokinetics and Metabolism

Deuterium-labeled imipramine is a versatile tool for various in vivo studies, including:

-

Pharmacokinetic (PK) Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of imipramine.

-

Bioavailability and Bioequivalence Studies: To compare different formulations of imipramine.[3]

-

Metabolism Studies: To identify and quantify the metabolites of imipramine.

A common and powerful study design is the co-administration of a therapeutic dose of unlabeled imipramine with a tracer dose of deuterium-labeled imipramine. This allows for the simultaneous tracking of both the parent drug and its labeled counterpart, providing a highly accurate internal reference for pharmacokinetic calculations.

Experimental Workflow for a Rodent Pharmacokinetic Study

Caption: Workflow of a typical rodent pharmacokinetic study using deuterium-labeled imipramine.

Bioanalytical Methodology: LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and specificity.[1][7] The use of a deuterium-labeled internal standard is crucial for robust and reliable bioanalysis.[6][8]

Step-by-Step Bioanalytical Protocol

-

Sample Preparation:

-

To a 100 µL aliquot of plasma, add 10 µL of the deuterium-labeled imipramine internal standard working solution (e.g., 1 µg/mL in methanol).

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[12]

-

Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific parent-to-product ion transitions for imipramine, its metabolites, and the deuterium-labeled internal standard.[12]

-

Table 1: Example Mass Spectrometry Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Imipramine | 281.2 | 86.1 | 25 |

| Desipramine | 267.2 | 72.1 | 28 |

| 2-OH-Imipramine | 297.2 | 102.1 | 30 |

| 2-OH-Desipramine | 283.2 | 88.1 | 32 |

| Imipramine-d₆ | 287.2 | 92.1 | 25 |

Data Interpretation and the "Kinetic Isotope Effect"

The data obtained from the LC-MS/MS analysis is used to generate concentration-time profiles for imipramine and its metabolites. These profiles are then used to calculate key pharmacokinetic parameters such as:

-

Maximum concentration (Cmax)

-

Time to maximum concentration (Tmax)

-

Area under the curve (AUC)

-

Half-life (t₁/₂)

-

Clearance (CL)

-

Volume of distribution (Vd)

An important consideration when using deuterium-labeled compounds is the potential for a "kinetic isotope effect." This occurs when the substitution of a hydrogen atom with a heavier deuterium atom slows down a chemical reaction, particularly if the C-H bond is broken in the rate-determining step of a metabolic pathway.[10] For imipramine, which undergoes N-demethylation, deuteration of the N-methyl group can lead to a slower rate of metabolism, resulting in a longer half-life and increased bioavailability.[10] Researchers must be aware of this potential effect and consider the position of deuterium labeling carefully to either avoid or intentionally probe these metabolic pathways.

Metabolic Pathway of Imipramine

Caption: Major metabolic pathways of imipramine.[13][14]

Conclusion

Deuterium-labeled imipramine is a cornerstone of modern in vivo drug metabolism and pharmacokinetic research. Its role as a "gold standard" internal standard ensures the accuracy and reliability of bioanalytical data, while its application as a tracer in co-administration studies provides unparalleled insight into the dynamic processes a drug undergoes within a living system. By understanding the principles of its synthesis, application, and the potential for kinetic isotope effects, researchers can design more robust experiments and gain a deeper understanding of the pharmacology of imipramine, ultimately contributing to the development of safer and more effective therapies.

References

-

Taylor, I. W., Ioannides, C., Sacra, P., Turner, J. C., & Parke, D. V. (1983). Effect of deuteration of imipramine on its pharmacokinetic properties in the rat. Biochemical Pharmacology, 32(4), 641–647. [Link]

-

Sasaki, Y., & Baba, S. (1988). Simultaneous determination of imipramine, desipramine and their deuterium-labelled analogues in biological fluids by capillary gas chromatography-mass spectrometry. Journal of Chromatography, 426(1), 93–101. [Link]

-

AptoChem. (2008). Deuterated internal standards and bioanalysis. AptoChem. [Link]

-

Chaudhuri, N. K., & Ball, T. J. (1981). Synthesis of imipramine labelled with four deuterium atoms in 10, 11 positions. Journal of Labelled Compounds and Radiopharmaceuticals, 18(8), 1189-1196. [Link]

-

Baba, S., Akimoto, K., & Horie, M. (1984). Synthesis of Deuterium-labeled Desipramine through Acid-catalyzed Exchange Reactions and the Stability of Deuterium Labeling. Chemical and Pharmaceutical Bulletin, 32(9), 3691-3697. [Link]

-

KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. KCAS Bio. [Link]

-

Claeys, M., Muscettola, G., & Markey, S. P. (1976). Simultaneous measurement of imipramine and desipramine by selected ion recording with deuterated internal standards. Biomedical Mass Spectrometry, 3(3), 110–116. [Link]

-

SPLENDID LAB. (2018, July 14). Bio analytical Methods. CRO SPLENDID LAB. [Link]

-

Medicinal and Medical Chemistry. (2024, March 22). A Review on Developed Analytical Methods for the Determination of Desipramine. Medicinal and Medical Chemistry. [Link]

-

Narasimhachari, N., & Friedel, R. O. (1980). Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry. Journal of Chromatography, 181(3-4), 488–494. [Link]

-

Maguire, K. P., & Norman, T. R. (1980). Distribution of Imipramine, Desipramine and Their Principal Metabolites Between Plasma, Red Blood Cells and Brain in Humans and. Core. [Link]

-

Journal of Analytical Toxicology. (2014, April 29). Variability in Metabolism of Imipramine and Desipramine Using Urinary Excretion Data†. Oxford Academic. [Link]

-

Duncan, G. E., Paul, I. A., & Breese, G. R. (1991). Autoradiographic analysis of the in vivo distribution of 3H-imipramine and 3H-desipramine in brain: comparison to in vitro binding patterns. Pharmacology, Biochemistry, and Behavior, 38(1), 127–134. [Link]

-

Nakamura, H., Edo, K., Hishinuma, T., Takahashi, T., Ido, T., & Mizugaki, M. (1989). Synthesis of C-labeled imipramine and its biodistribution in mice: a potential tracer for positron emission tomography. Chemical & Pharmaceutical Bulletin, 37(12), 3376–3379. [Link]

-

Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. [Link]

-

van Breemen, R. B., & De Leoz, M. L. A. (2012). Applications of stable isotopes in clinical pharmacology. British Journal of Clinical Pharmacology, 74(3), 403–415. [Link]

-

Pons, G. (1999). Stable Isotopes Labeling of Drugs in Pediatric Clinical Pharmacology. Pediatrics, 104(Supplement_3), 633–639. [Link]

-

Preskorn, S. H., & Irwin, H. A. (1982). Clinical pharmacokinetics of imipramine and desipramine. Journal of Clinical Psychiatry, 43(9 Pt 2), 32–37. [Link]

-

Nakashima, A., Ohe, T., & Nakashima, T. (1995). Measurement and Pharmacokinetic Analysis of Imipramine and Its Metabolite by Brain Microdialysis. Methods and Findings in Experimental and Clinical Pharmacology, 17(8), 521–526. [Link]

-

Hulikal, V. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board. [Link]

-

Al-Haded, A. A., El-Kashef, H., & Al-Dies, A. M. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(2), 525. [Link]

-

PharmGKB. (n.d.). Imipramine/Desipramine Pathway, Pharmacokinetics. PharmGKB. [Link]

-

Potter, W. Z., Calil, H. M., Manian, A. A., Zavadil, A. P., & Goodwin, F. K. (1979). Active metabolites of imipramine and desipramine in man. Clinical Pharmacology and Therapeutics, 26(5), 629–636. [Link]

-

Sutfin, T. A., D'Ambrosio, R., & Jusko, W. J. (1984). Multiple-dose pharmacokinetics of imipramine and its major active and conjugated metabolites in depressed patients. Clinical Pharmacology and Therapeutics, 35(4), 503–510. [Link]

-

Zhang, Y., Chen, S., & Li, H. (2024). Advances and prospects in deuterium metabolic imaging (DMI): a systematic review of in vivo studies. European Radiology. [Link]

-

Waiman, T., Wu, D., & Chien, Y. W. (1995). Analysis of imipramine and three metabolites produced by isozyme CYP2D6 expressed in a human cell line. Journal of Pharmaceutical and Biomedical Analysis, 13(7), 899–905. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. metsol.com [metsol.com]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. publications.aap.org [publications.aap.org]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. Effect of deuteration of imipramine on its pharmacokinetic properties in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sci-hub.st [sci-hub.st]

- 12. academic.oup.com [academic.oup.com]

- 13. ClinPGx [clinpgx.org]

- 14. Analysis of imipramine and three metabolites produced by isozyme CYP2D6 expressed in a human cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Metabolic Maze: An In-Depth Technical Guide to the Biological Fate of Imipramine-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imipramine, a cornerstone tricyclic antidepressant, has been subject to extensive metabolic profiling. The introduction of isotopically labeled analogs, such as Imipramine-d3, where three hydrogen atoms on one of the N-methyl groups are replaced with deuterium, offers a nuanced tool for pharmacokinetic studies and a potential strategy to modulate metabolic pathways. This guide provides a comprehensive exploration of the metabolic fate of Imipramine-d3 in biological systems. We will delve into the canonical metabolic pathways of imipramine, elucidate the impact of deuterium substitution on these pathways through the kinetic isotope effect, and present detailed experimental protocols for studying its metabolism. This document serves as a technical resource for researchers and drug development professionals, offering field-proven insights into the causality behind experimental choices and a self-validating framework for investigation.

Introduction: The Rationale for Deuteration in Imipramine

Imipramine is a tertiary amine antidepressant that undergoes extensive first-pass metabolism in the liver.[1] Its therapeutic efficacy and side-effect profile are intrinsically linked to the concentrations of the parent drug and its active metabolites.[2] Imipramine-d3 is a stable isotope-labeled version of imipramine, which is invaluable as an internal standard in quantitative bioanalysis due to its similar chemical properties but distinct mass.[3][4] Beyond its use as a tracer, the strategic placement of deuterium can intentionally alter the drug's metabolic profile.[5] This alteration is primarily due to the kinetic isotope effect (KIE) , where the heavier deuterium atom forms a stronger covalent bond with carbon compared to hydrogen.[6] Consequently, enzymatic reactions that involve the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[6] For Imipramine-d3, this effect is most pronounced in the N-demethylation pathway.

The Metabolic Landscape of Imipramine

The biotransformation of imipramine is a multifaceted process primarily occurring in the liver, orchestrated by the cytochrome P450 (CYP) superfamily of enzymes.[7][8] The two principal metabolic routes are N-demethylation and aromatic hydroxylation.[9]

N-Demethylation: The Primary Pathway

N-demethylation of imipramine yields its major active metabolite, desipramine.[8] This reaction is predominantly catalyzed by CYP2C19, with contributions from CYP1A2 and CYP3A4.[2][7] Desipramine is also a pharmacologically active antidepressant.[8]

Aromatic Hydroxylation: A Parallel Route

In parallel, imipramine can undergo hydroxylation at the 2-position of the dibenzazepine ring to form 2-hydroxyimipramine.[7] This reaction is mainly mediated by CYP2D6.[2] The primary metabolite, desipramine, can also be hydroxylated by CYP2D6 to form 2-hydroxydesipramine.[8] These hydroxylated metabolites are also considered active.[2]

Subsequent Glucuronidation

The hydroxylated metabolites can undergo further Phase II metabolism through glucuronidation, which increases their water solubility and facilitates their renal excretion.[8]

The intricate interplay of these pathways is visually represented in the following diagram:

The Impact of Deuteration: The Kinetic Isotope Effect in Action

The substitution of hydrogen with deuterium in the N-methyl group of Imipramine-d3 directly impacts the N-demethylation pathway.

Slower N-Demethylation and Altered Pharmacokinetics

Research in rat models has demonstrated a small but significant isotope effect on the N-demethylation of imipramine when the N-methyl group is deuterated.[5] This leads to a slower rate of systemic clearance, a longer biological half-life, and enhanced bioavailability when administered orally.[5] Aromatic hydroxylation, a process that does not involve the cleavage of the deuterated C-D bond, remains largely unaffected.[5]

| Pharmacokinetic Parameter | Imipramine | Imipramine-d7 (aromatic and N-methyl deuteration) | Reference |

| Systemic Clearance | Faster | Slower | [5] |

| Half-life | Shorter | Longer | [5] |

| Oral Bioavailability | Lower | Higher | [5] |

Potential for Metabolic Switching

A reduction in the rate of one metabolic pathway due to the KIE can lead to "metabolic switching," where the substrate is shunted towards alternative metabolic routes. In the case of Imipramine-d3, a slower N-demethylation could potentially lead to a greater proportion of the drug being metabolized via aromatic hydroxylation by CYP2D6. This shift could alter the relative concentrations of the active metabolites, desipramine and 2-hydroxyimipramine, potentially impacting the overall pharmacological effect and side-effect profile.

The anticipated effect of deuteration on the metabolic flux is illustrated below:

Experimental Protocols for Investigating the Metabolic Fate of Imipramine-d3

To rigorously assess the metabolic fate of Imipramine-d3, a combination of in vitro and in vivo studies is essential. The following protocols provide a framework for such investigations.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol is designed to compare the intrinsic clearance of Imipramine and Imipramine-d3 in a controlled environment.

4.1.1. Materials

-

Human Liver Microsomes (pooled)

-

Imipramine and Imipramine-d3 stock solutions (e.g., in DMSO)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN) for reaction quenching

-

Internal standard (e.g., a structurally similar but chromatographically distinct compound)

-

LC-MS/MS system

4.1.2. Step-by-Step Methodology

-

Preparation:

-

Prepare working solutions of Imipramine and Imipramine-d3 in phosphate buffer.

-

Thaw the HLM on ice.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In microcentrifuge tubes, pre-warm a mixture of phosphate buffer, HLM (e.g., 0.5 mg/mL protein concentration), and the test compound (Imipramine or Imipramine-d3) at 37°C for 5 minutes.[10]

-

Initiate the metabolic reaction by adding the NADPH regenerating system.[11]

-

Incubate at 37°C with gentle agitation for a defined time course (e.g., 0, 5, 15, 30, and 60 minutes).[11]

-

-

Reaction Termination and Sample Preparation:

-

At each time point, terminate the reaction by adding ice-cold acetonitrile containing the internal standard.[10]

-

Vortex the samples to precipitate proteins.[11]

-

Centrifuge the tubes (e.g., at 9000 rpm for 15 minutes) to pellet the precipitated proteins.[10]

-

Transfer the supernatant to HPLC vials for analysis.[10]

-

-

LC-MS/MS Analysis:

-

Develop and validate an LC-MS/MS method for the simultaneous quantification of the parent drug (Imipramine or Imipramine-d3) and its primary metabolites (desipramine, 2-hydroxyimipramine, and their deuterated counterparts).[12]

-

Monitor the disappearance of the parent compound over time.

-

4.1.3. Data Analysis

-

Plot the natural logarithm of the percentage of the remaining parent drug versus time.

-

The slope of the linear portion of this plot represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg protein/mL).

The following workflow diagram outlines the in vitro metabolism experiment:

Conclusion: A Tool for Nuanced Pharmacokinetic Understanding and Drug Design

Imipramine-d3 serves as a powerful tool for dissecting the metabolic pathways of its parent compound. The kinetic isotope effect on N-demethylation provides a clear example of how subtle atomic substitutions can lead to significant changes in pharmacokinetic properties. Understanding the metabolic fate of Imipramine-d3 not only aids in its application as an internal standard but also offers valuable insights for the design of new chemical entities with potentially improved metabolic stability. The methodologies outlined in this guide provide a robust framework for researchers to explore the intricate world of drug metabolism, fostering a deeper understanding of the factors that govern a drug's journey through the body.

References

- Singh, J. K., Solanki, A., & Shirsath, V. S. (2012). Comparative in-vitro Intrinsic Clearance of Imipramine in Multiple Species Liver Microsomes: Human, Rat, Mouse and Dog. Journal of Drug Metabolism & Toxicology, 3(4).

- Lemoine, A., Gautier, J. C., Azoulay, D., Kiffel, L., Belloc, C., Guengerich, F. P., Maurel, P., Riquet, D., Beaune, P., & Leroux, J. P. (1993). Major pathway of imipramine metabolism is catalyzed by cytochromes P-450 1A2 and P-450 3A4 in human liver. Molecular Pharmacology, 43(5), 827–832.

- Bickel, M. H., & Gigon, P. L. (1971). Comparison of the metabolism of the three antidepressants amitriptyline, imipramine, and chlorimipramine in vitro in rat liver microsomes. Xenobiotica, 1(6), 631–641.

-

ResearchGate. (n.d.). Metabolic pathways of imipramine. [Diagram]. Retrieved from [Link]

-

Drugs.com. (n.d.). Amitriptyline and imipramine Interactions. Retrieved from [Link]

- Brøsen, K., & Gram, L. F. (1988). First-pass metabolism of imipramine and desipramine: impact of the sparteine oxidation phenotype. Clinical pharmacology and therapeutics, 43(4), 400–406.

- Rendic, S., & Di Carlo, F. J. (1997). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Drug Metabolism Reviews, 29(1-2), 413-580.

-

National Center for Biotechnology Information. (2017). Imipramine Therapy and CYP2D6 and CYP2C19 Genotype. Retrieved from [Link]

-

PharmGKB. (n.d.). Imipramine/Desipramine Pathway, Pharmacokinetics. Retrieved from [Link]

- Taylor, I. W., Ioannides, C., Sacra, P., Turner, J. C., & Parke, D. V. (1983). Effect of deuteration of imipramine on its pharmacokinetic properties in the rat. Biochemical pharmacology, 32(4), 641–647.

-

ResearchGate. (n.d.). Kinetic parameters of imipramine after a single oral dose. Retrieved from [Link]

- Lee, H. J., Kim, J. H., Gwak, H. S., & Kim, I. W. (2015). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry.

-

Singh, J. K., Solanki, A., & Shirsath, V. S. (2012). Comparative in-vitro Intrinsic Clearance of Imipramine in Multiple Species Liver Microsomes: Human, Rat, Mouse and Dog. ResearchGate. Retrieved from [Link]

-

BioRender. (2023, July 14). Tips for Illustrating Biological Pathways [Video]. YouTube. [Link]

- Mutlib, A. E. (2008). The kinetic isotope effect in the search for deuterated drugs. Expert opinion on drug metabolism & toxicology, 4(8), 1031–1039.

-

Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. [Link]

-

University of Mississippi. (n.d.). LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma. eGrove. [Link]

-

ResearchGate. (n.d.). Dot plots for metabolic pathway analysis. [Diagram]. Retrieved from [Link]

- Amsterdam, J., Brunswick, D., & Mendels, J. (1980). Single-dose kinetics predict steady-state concentrations on imipramine and desipramine. Journal of clinical psychopharmacology, 1(4), 217–223.

-

ResearchGate. (n.d.). Fig3: Intraday-graph of Imipramine Fig 4. [Diagram]. Retrieved from [Link]

- E-Martin, M., M-S-Salazar, R., & M-S-Calvo, R. (1995). Simultaneous determination of imipramine and its metabolite desipramine in human plasma by capillary gas chromatography with mass-selective detection. Journal of chromatography.

-

ResearchGate. (n.d.). Effects of deuterium isotope effects in the rapid and long-lasting antidepressant effects of (R). Retrieved from [Link]

-

Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. [Link]

-

ResearchGate. (n.d.). MS/MS fragment for imipramine and its metabolites of hydroxyl... [Diagram]. Retrieved from [Link]

-

Reddit. (2022, November 11). Advice on how to study metabolic pathways. r/Biochemistry. [Link]

-

ResearchGate. (n.d.). The formation of desipramine from imipramine in human hepatocytes. Each... [Diagram]. Retrieved from [Link]

Sources

- 1. First-pass metabolism of imipramine and desipramine: impact of the sparteine oxidation phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Imipramine Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. egrove.olemiss.edu [egrove.olemiss.edu]

- 4. Simultaneous determination of imipramine and its metabolite desipramine in human plasma by capillary gas chromatography with mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of deuteration of imipramine on its pharmacokinetic properties in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Major pathway of imipramine metabolism is catalyzed by cytochromes P-450 1A2 and P-450 3A4 in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. Comparison of the metabolism of the three antidepressants amitriptyline, imipramine, and chlorimipramine in vitro in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. longdom.org [longdom.org]

- 11. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. researchgate.net [researchgate.net]

The Gold Standard: A Technical Guide to the Rationale and Application of Imipramine-d3 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of drug development, the precise characterization of a compound's pharmacokinetic (PK) profile is paramount. This guide provides an in-depth technical exploration of the rationale and application of imipramine-d3, a stable isotope-labeled internal standard, in the bioanalytical quantification of the tricyclic antidepressant imipramine. We will dissect the fundamental principles that establish deuterated standards as the preferred choice in modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. This document will move beyond a simple recitation of protocols to a causal explanation of experimental design, empowering researchers to not only execute but also critically evaluate and troubleshoot their pharmacokinetic assays.

The Imperative for Precision in Pharmacokinetics

Pharmacokinetics, the study of how an organism affects a drug, forms the bedrock of therapeutic drug development. It governs dosing regimens, predicts potential toxicities, and ultimately influences clinical efficacy. The core of any PK study lies in the accurate and precise measurement of drug concentrations in biological matrices over time. However, the inherent complexity of these matrices (e.g., plasma, urine, tissue homogenates) presents significant analytical challenges, including sample loss during extraction, matrix effects in the ion source of a mass spectrometer, and instrument variability.

To navigate these challenges, the use of an internal standard (IS) is a non-negotiable component of a robust bioanalytical method.[1][2] An ideal internal standard co-behaves with the analyte of interest throughout the entire analytical process, from sample preparation to detection, thereby compensating for any potential variations.

The Stable Isotope-Labeled Internal Standard Advantage: The Case for Imipramine-d3

While structurally similar analogs can be used as internal standards, stable isotope-labeled (SIL) versions of the analyte, such as imipramine-d3, are widely considered the "gold standard" in quantitative mass spectrometry.[3][4][5] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend the use of SIL internal standards whenever possible for bioanalytical method validation.[6][7]

The rationale for this preference is rooted in the near-identical physicochemical properties of the SIL IS and the unlabeled analyte. The incorporation of stable isotopes, in this case, deuterium (³H or D), results in a compound that is chemically identical to imipramine but has a different mass.

Mitigating Analytical Variability

The key advantages of using imipramine-d3 as an internal standard for imipramine quantification are summarized below:

| Feature | Rationale | Impact on Pharmacokinetic Study |

| Co-elution | Identical chemical structure leads to the same retention time in reverse-phase liquid chromatography. | Compensates for variations in chromatographic performance and retention time shifts. |

| Similar Extraction Recovery | Behaves identically during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction. | Corrects for any sample loss during the extraction process, ensuring accurate quantification. |

| Correction for Matrix Effects | Experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source as the analyte. | Minimizes the impact of endogenous components in the biological matrix on the accuracy of the measurement. |

| Improved Precision and Accuracy | The ratio of the analyte peak area to the internal standard peak area remains constant even with variations in sample handling and instrument response. | Leads to highly reliable and reproducible pharmacokinetic data, which is crucial for regulatory submissions.[8] |

The Chemistry of Imipramine-d3

Imipramine-d3 is a deuterated form of imipramine, a tricyclic antidepressant.[9] The deuterium atoms are strategically placed on the molecule where they are not susceptible to exchange with protons from the solvent, ensuring the stability of the label throughout the analytical process.

Figure 1: Logical relationship between Imipramine and Imipramine-d3.